Amantanium

Description

Historical Context and Evolution of Amantanium in Chemical Science

The history of this compound is intertwined with the development and exploration of adamantane (B196018) derivatives and quaternary ammonium (B1175870) compounds. Adamantane, a cage-like hydrocarbon, has been a subject of chemical interest since its isolation and structural elucidation due to its rigid, symmetrical structure researchopenworld.com. This unique framework imparts distinct physical and chemical properties to molecules incorporating it.

Quaternary ammonium compounds (QACs), characterized by a positively charged nitrogen atom bonded to four organic groups, have a longer history, with their antimicrobial properties being recognized as early as the 1940s. mass.govbiomedpharmajournal.org These compounds have found widespread applications as antimicrobials, disinfectants, surfactants, and antistatic agents. mass.govmdpi.comwikipedia.org

This compound bromide, specifically, was developed by the Italian company Rotta Research in the 1980s. ncats.ioncats.io It was marketed under the tradename Amantol for topical applications. ncats.io This places the emergence of this compound within a period of active research into both adamantane-based structures for various applications and the continued development of QACs with improved or specialized properties. The combination of the adamantane cage and the quaternary ammonium headgroup in this compound likely aimed to leverage the distinct characteristics of both structural components.

Significance of this compound within Quaternary Ammonium Compound Chemistry

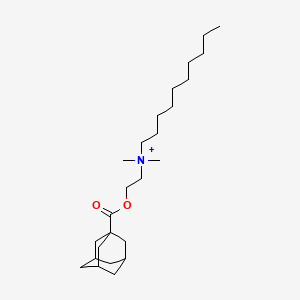

This compound holds a notable position within quaternary ammonium compound chemistry primarily due to the incorporation of the adamantane group. While many common QACs feature alkyl chains or aromatic rings attached to the nitrogen center, this compound's structure includes a bulky, rigid adamantane-1-carboxylate moiety linked via an ester group to a 2-hydroxyethyl chain, which is in turn attached to the quaternary nitrogen along with a decyl chain and two methyl groups. medkoo.comontosight.aiontosight.ai This complex architecture differentiates it from simpler QACs.

The presence of the adamantane moiety is significant because it is known for its rigidity and hydrophobicity. ontosight.ai These properties can influence the compound's interactions, particularly with biological membranes, which is relevant given the historical use of this compound bromide as an antiseptic. medkoo.commedchemexpress.comtaiclone.comglpbio.com The interplay between the positively charged quaternary nitrogen, characteristic of all QACs and responsible for interactions with negatively charged surfaces and microbial membranes, and the hydrophobic, rigid adamantane group in this compound creates a unique amphiphilic character. ontosight.airsc.org This structural combination can lead to distinct surface activity and potentially influence its chemical behavior and interactions compared to QACs lacking such a bulky, rigid hydrophobic component.

Scope and Research Orientations of Current this compound Chemical Studies

Current chemical research on this compound appears to be oriented towards understanding its fundamental chemical properties and exploring potential applications based on its unique structure. Research areas include the synthesis and characterization of this compound and its salts, such as this compound bromide. medkoo.comontosight.aitaiclone.com Studies may investigate its physical properties, such as melting point and solubility, which are crucial for its handling and formulation. ontosight.ai

Given its classification as a quaternary ammonium compound and its historical use, research likely continues to explore its interactions with biological systems at a chemical level, although specific details on recent findings are not extensively detailed in the provided search results beyond its general classification and potential applications. The potential applications mentioned in the context of this compound and similar compounds include antimicrobial activity, drug delivery due to surfactant properties, and use in biotechnology research to study membrane interactions. ontosight.ai

Research into adamantane derivatives, in general, also provides context for potential research directions for this compound. Adamantane structures are explored as intermediates for synthesizing various compounds, including pharmaceuticals. researchopenworld.com Studies on fluorinated adamantane derivatives, for instance, have investigated their metabolic stability. google.com While not directly about this compound, this indicates a broader research interest in modifying the adamantane core to alter compound properties.

The field of QAC research is dynamic, with ongoing efforts to develop new generations of QACs with improved efficacy and to understand their environmental impact and potential for promoting antibiotic resistance. biomedpharmajournal.orgrsc.org While specific detailed research findings solely focused on the chemical studies of this compound in these areas are not prominently featured in the search results, it is reasonable to infer that this compound, as a QAC, could be a subject of interest in such broader studies investigating the structure-activity relationships within this class of compounds. The unique adamantane moiety in this compound presents an opportunity to study how this specific structural feature influences its chemical behavior, interactions, and potential effects compared to QACs with simpler hydrophobic tails.

Structure

2D Structure

3D Structure

Properties

CAS No. |

782393-22-0 |

|---|---|

Molecular Formula |

C25H46NO2+ |

Molecular Weight |

392.6 g/mol |

IUPAC Name |

2-(adamantane-1-carbonyloxy)ethyl-decyl-dimethylazanium |

InChI |

InChI=1S/C25H46NO2/c1-4-5-6-7-8-9-10-11-12-26(2,3)13-14-28-24(27)25-18-21-15-22(19-25)17-23(16-21)20-25/h21-23H,4-20H2,1-3H3/q+1 |

InChI Key |

NMRJDSZFSHRJHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCOC(=O)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Systematic Chemical Nomenclature and Structural Classification of Amantanium

IUPAC Naming Conventions and Chemical Abstracts Service (CAS) Registry Considerations

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds. Amantanium, as a quaternary ammonium (B1175870) cation, is named based on the groups attached to the central nitrogen atom and the counterion (though the cation itself is often referred to as "this compound"). The IUPAC name for the this compound cation is 2-(adamantane-1-carbonyloxy)ethyl-decyl-dimethylazanium. nih.gov When associated with a bromide counterion, as in this compound bromide, the IUPAC name is Decyl (2-hydroxyethyl)dimethylammonium bromide 1-adamantanecarboxylate. medkoo.comontosight.ai

The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to chemical substances. The CAS Registry Number for this compound bromide is 58158-77-3. medkoo.combiosynth.comtaiclone.comdrugfuture.com The this compound cation itself has a CAS number of 782393-22-0. nih.govncats.iobldpharm.com These CAS numbers serve as crucial identifiers in chemical databases and literature. This compound also has other identifiers such as UNII: W54W843QU0 (for the cation) and K0435HZQ57 (for the bromide), and ChEMBL ID: CHEMBL2110921 (for the cation) and CHEMBL2106663 (for the bromide). nih.govontosight.aincats.ioontosight.aincats.ioebi.ac.uk

Classification within Specialized Chemical Compound Groups

This compound belongs to several specialized chemical compound groups based on its structural characteristics:

Quaternary Ammonium Compounds: This is a primary classification. Quaternary ammonium compounds are salts where the nitrogen atom is bonded to four organic groups and carries a permanent positive charge, balanced by an anion. wikipedia.orgwikimedia.org this compound fits this description with a nitrogen atom bonded to a decyl group, two methyl groups, and a 2-(adamantane-1-carbonyloxy)ethyl group. nih.govontosight.ai this compound bromide is explicitly identified as a quaternary ammonium compound. medkoo.comtaiclone.comdrugfuture.commedchemexpress.commedchemexpress.com

Adamantane (B196018) Derivatives: The structure of this compound incorporates an adamantane moiety. ontosight.aiontosight.ai Adamantane is a rigid, cage-like hydrocarbon (tricyclo[3.3.1.13,7]decane) wikipedia.orgnih.gov, and compounds containing this structure are classified as adamantane derivatives. The adamantane group is attached via an ester linkage to the quaternary ammonium center. ontosight.ai Adamantane derivatives have been explored for various medicinal applications due to the unique properties conferred by the adamantane cage, such as increased lipophilicity and metabolic stability. nih.gov

Ester-Containing Molecules: this compound contains an ester functional group, which is formed by the reaction between a carboxylic acid (adamantane-1-carboxylic acid) and an alcohol (a derivative of ethanol (B145695) linked to the quaternary ammonium). ontosight.aiontosight.ai This ester linkage is a key part of the molecule's structure.

Synthetic Methodologies and Reaction Pathways for Amantanium and Its Analogues

Strategies for Carbon-Carbon Bond Formation in Adamantane-Related Moieties (e.g., from Dicyclopentadiene)

The adamantane (B196018) cage structure, a saturated tricyclic hydrocarbon, can be synthesized through various methods involving carbon-carbon bond formation and rearrangement. A prominent strategy involves the isomerization of readily available precursors such as dicyclopentadiene. Dicyclopentadiene, a dimer of cyclopentadiene, can be hydrogenated to form tetrahydrodicyclopentadiene. Subsequent treatment with a Lewis acid catalyst, such as aluminum chloride, facilitates a complex skeletal rearrangement, leading to the formation of the thermodynamically stable adamantane cage structure. wikipedia.orgnih.govyoutube.comnih.govmdpi.com This Lewis acid-catalyzed rearrangement is a cornerstone for accessing the adamantane scaffold from simpler cyclic hydrocarbons. wikipedia.orgnih.govmdpi.com

Another significant C-C bond formation reaction relevant to adamantane derivatives is the Koch-Haaf reaction. This method allows for the direct carboxylation of adamantane or its derivatives, typically at a bridgehead position, using carbon monoxide or formic acid in the presence of a strong acid catalyst like sulfuric acid. orgsyn.orggoogle.comwikipedia.orgjlu.edu.cnresearchgate.net This reaction introduces the carboxylic acid group onto the adamantane structure, a crucial step in synthesizing 1-adamantanecarboxylic acid, a key intermediate for Amantanium. orgsyn.orggoogle.com The mechanism involves the formation of a tertiary carbenium ion intermediate on the adamantane cage, which then reacts with carbon monoxide, followed by hydrolysis to yield the carboxylic acid. wikipedia.org Variations of the Koch-Haaf reaction employing different acid systems and conditions have been explored to optimize yields and selectivity for 1-adamantanecarboxylic acid. google.comresearchgate.net

Quaternization Reactions of Tertiary Amines with Alkyl Halides

The formation of the quaternary ammonium (B1175870) center in this compound involves the alkylation of a tertiary amine. This reaction, commonly known as the Menshutkin reaction, typically involves the reaction of a tertiary amine with an alkyl halide. rsc.orgtaylorandfrancis.comdtic.milwikipedia.org The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halide leaving group. rsc.orgpearson.com

For the synthesis of this compound, which contains a trimethylammonium group, trimethylamine (B31210) would react with a precursor molecule containing a methyl halide (or other suitable leaving group) attached to the methylene (B1212753) group that will link to the ester. The reactivity of the alkyl halide in Menshutkin reactions generally follows the order: alkyl iodide > alkyl bromide > alkyl chloride. wikipedia.org While alkyl chlorides are less reactive, the reaction can still occur, particularly with highly nucleophilic tertiary amines or under forcing conditions. wikipedia.org The choice of solvent can also influence the reaction rate, with polar solvents often being employed. rsc.orgwikipedia.org

Esterification Reactions for the Integration of the 1-Adamantanecarboxylate Moiety

The synthesis of this compound requires the formation of an ester linkage between the 1-adamantanecarboxylic acid moiety and the part of the molecule containing the quaternary ammonium group. Esterification reactions, which form an ester bond (-COO-) between a carboxylic acid and an alcohol, are fundamental to this process. Various methods can be employed for the esterification of 1-adamantanecarboxylic acid.

Direct esterification can be achieved by reacting 1-adamantanecarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com Another approach involves using coupling agents or activating the carboxylic acid group to facilitate the reaction with the alcohol. Research has also explored the use of catalysts like N-bromosuccinimide (NBS) for the direct esterification of carboxylic acids, including 1-adamantanecarboxylic acid, under relatively mild conditions. nih.gov

For this compound, the ester linkage connects the carboxyl group of 1-adamantanecarboxylic acid to a methylene (-CH2-) group, which is then attached to the trimethylammonium center. This suggests that the esterification step likely involves 1-adamantanecarboxylic acid reacting with a precursor containing a hydroxyl group and the necessary structural elements to form the quaternary ammonium part later in the synthesis. Alternatively, an activated form of 1-adamantanecarboxylic acid could react with an alcohol that is already part of a molecule containing or enabling the formation of the quaternary amine. For example, esterification with a haloalcohol followed by quaternization with trimethylamine is a plausible route.

Detailed research findings on the esterification of 1-adamantanecarboxylic acid with methanol (B129727) using NBS as a catalyst showed high yields (96%) under specific conditions (70 °C, 20 h). nih.gov

Table 1: Example Esterification of 1-Adamantanecarboxylic Acid

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Ref. |

| 1-Adamantanecarboxylic Acid | Methanol | NBS | 70 °C, 20 h | 96 | nih.gov |

| Adamantanecarboxylic acid mixture (for separation) | Methanol | 98% H2SO4 | 55-70 °C, 15-140 min | N/A (Separation method) | google.com |

Chemo- and Regioselective Synthesis Approaches

Chemoselectivity and regioselectivity are critical considerations in the synthesis of this compound and its analogues, particularly when dealing with polyfunctionalized adamantane derivatives. Chemoselectivity refers to the preferential reaction at one functional group in the presence of others, while regioselectivity concerns the preferential reaction at one specific position within a molecule.

In the context of adamantane chemistry, regioselectivity is often observed in reactions targeting the different types of carbon atoms (bridgehead tertiary carbons and methylene secondary carbons). Reactions involving carbocation or radical intermediates frequently show a preference for the bridgehead positions due to the greater stability of the corresponding intermediates at these sites. wikipedia.orgrsc.org For example, electrophilic substitution reactions on adamantane often occur preferentially at the bridgehead positions.

Chemoselectivity is important in ensuring that reactions occur at the desired functional groups without affecting other parts of the molecule. For instance, in the synthesis of this compound, the esterification step must selectively form the ester bond without undesired reactions occurring on the adamantane core or the amine precursor. Similarly, the quaternization reaction must selectively alkylate the tertiary amine nitrogen. nih.govgoogle.comd-nb.info Developing synthetic routes that achieve high chemo- and regioselectivity often involves careful control of reaction conditions, including temperature, solvent, and the choice of catalysts and reagents. nih.govacs.orgdntb.gov.uarsc.org

Advanced Catalytic Systems in this compound Synthesis Research

Catalytic systems play a vital role in facilitating the various transformations required for this compound synthesis, improving reaction rates, yields, and selectivity.

For the initial formation of the adamantane core from precursors like dicyclopentadiene, Lewis acid catalysts such as aluminum chloride are commonly employed to promote the skeletal rearrangement. wikipedia.orgnih.govmdpi.com In the Koch-Haaf carboxylation of adamantane, strong protic acids like sulfuric acid are traditionally used, but research into solid acid catalysts has also been explored as a potentially more environmentally friendly alternative. researchgate.net

Esterification reactions can be catalyzed by various acids, including strong mineral acids and solid acid catalysts. google.comnih.gov Novel catalytic systems, such as those involving N-bromosuccinimide (NBS), have been developed for efficient esterification under milder conditions. nih.gov

While the quaternization of tertiary amines with alkyl halides (Menshutkin reaction) can proceed without a catalyst, the reaction rate and efficiency can be influenced by the solvent and the nature of the reactants. rsc.orgwikipedia.org In broader organic synthesis, quaternary ammonium salts themselves are widely used as phase transfer catalysts, facilitating reactions between reactants in different phases. taylorandfrancis.comsmujo.idsmujo.idrsc.org Although this is a different application, it highlights the catalytic utility of this class of compounds.

Research into advanced catalytic systems for functionalizing adamantane derivatives includes the use of transition metal catalysts (e.g., cobalt, palladium, nickel) for various transformations like carbonylation and C-H activation, offering potential routes for introducing functional groups onto the adamantane core more selectively. acs.orgnih.gov Photocatalytic methods are also being investigated for the direct functionalization of adamantane C-H bonds. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes for this compound Derivatives

The application of green chemistry principles in the synthesis of pharmaceutical compounds and fine chemicals, including this compound derivatives, is increasingly important to minimize environmental impact and improve sustainability. indiascienceandtechnology.gov.inmdpi.comresearchgate.netesmed.orgresearchgate.net

Sustainable synthesis routes for this compound derivatives could involve several strategies:

Atom Economy: Designing reactions that incorporate most of the atoms of the reactants into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the synthesis of precursors or linkers from renewable resources. While the adamantane core is typically derived from petrochemicals, efforts in green chemistry for other parts of the molecule or alternative routes to the core are relevant.

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents. indiascienceandtechnology.gov.in

Catalysis: Utilizing catalytic methods that are more efficient, selective, and allow for milder reaction conditions, reducing energy consumption and the need for stoichiometric reagents. indiascienceandtechnology.gov.in

One-Pot Synthesis: Developing synthetic sequences where multiple steps are performed in a single reaction vessel, reducing the need for isolation and purification of intermediates, thus minimizing solvent usage and waste generation. indiascienceandtechnology.gov.in

Less Hazardous Chemical Syntheses: Designing synthetic routes that avoid the use of highly toxic or hazardous reagents. For instance, exploring less toxic alkylating agents for the quaternization step compared to some traditional alkyl halides. rsc.org Dimethyl carbonate has been explored as a renewable and less toxic alternative alkylating agent for the synthesis of quaternary ammonium salts. rsc.org

Research in green chemistry for adamantane derivatives includes developing more environmentally benign methods for functionalization and exploring the use of catalysts in aqueous media. researchgate.net For quaternary ammonium salts in general, there is a focus on synthesizing them from renewable resources like carbohydrates. smujo.idsmujo.idmdpi.comresearchgate.net While direct application to this compound synthesis may vary, these principles guide the development of more sustainable chemical processes in related areas.

Advanced Spectroscopic and Crystallographic Investigations of Amantanium Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and conformation of molecules in solution. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H and ¹³C NMR spectra, chemists can identify the types and connectivity of atoms within a molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further information about through-bond and through-space correlations between nuclei, aiding in the complete assignment of signals and confirmation of the molecular structure. Conformational analysis can be performed by examining coupling constants and through-space interactions observed in NMR experiments, which provide insights into the preferred three-dimensional arrangement of atoms.

While NMR is a standard technique for characterizing organic molecules, specific detailed high-resolution NMR spectroscopic data, including assigned peaks and coupling constants for the Amantanium cation (C₂₅H₄₆NO₂⁺), were not found in the consulted search results.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography is an experimental technique used to determine the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when a crystal is exposed to a beam of X-rays, researchers can deduce the arrangement of atoms in the crystal lattice, including precise bond lengths, bond angles, and torsional angles. This technique provides a detailed three-dimensional picture of the molecule's geometry in the solid state and reveals how molecules pack together in the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces.

Despite the importance of X-ray crystallography in determining definitive molecular structures, specific data regarding the solid-state molecular geometry and packing arrangements of this compound (C₂₅H₄₆NO₂⁺) from X-ray diffraction studies were not available in the retrieved search results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds by measuring the vibrational modes of the molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. Different functional groups and types of bonds vibrate at characteristic frequencies, resulting in distinct peaks in the IR and Raman spectra. Analysis of the positions, intensities, and shapes of these peaks allows for the identification of functional groups (e.g., C=O, C-H, O-H, N-H) and can provide insights into the bond strengths and molecular symmetry.

Specific Infrared or Raman spectroscopic data, including characteristic peak assignments for the this compound cation (C₂₅H₄₆NO₂⁺), were not found in the search results. While general principles of IR and Raman spectroscopy and data for other ammonium-containing species were available, data directly pertaining to this compound were not retrieved.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to determine the molecular weight of a compound and to gain information about its structure through the analysis of fragmentation patterns. In a typical mass spectrometry experiment, the molecule is ionized, and the resulting ions are separated based on their m/z ratio and detected. The molecular ion peak corresponds to the mass of the intact molecule (or its protonated/deprotonated form), confirming the molecular weight. Fragmentation of the molecular ion can occur, yielding smaller fragment ions whose m/z values provide clues about the substructures within the molecule. Analysis of these fragmentation patterns can help elucidate the molecular structure.

The molecular weight of the this compound cation (C₂₅H₄₆NO₂⁺) is reported as approximately 392.6 g/mol . nih.gov While mass spectrometry is a standard technique for confirming molecular mass and studying fragmentation, specific detailed mass spectrometric data, such as a characteristic fragmentation pattern for this compound, was not available in the consulted search results.

Theoretical and Computational Chemistry Approaches to Amantanium Systems

Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity

Quantum chemical methods are essential for probing the electronic structure, the nature of chemical bonds, and the potential reactivity of molecular systems. These methods, based on the principles of quantum mechanics, can provide detailed information at the atomic and subatomic levels.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and ground state properties of molecules and materials. It offers a balance between computational cost and accuracy, making it suitable for systems of varying sizes, including those containing the adamantane (B196018) core.

DFT has been extensively applied to study amantadine (B194251) and adamantane. These calculations have been used to optimize molecular geometries, providing detailed structural parameters. nih.govfishersci.fimims.comfishersci.noresearchgate.netnih.govpnas.orgmims.commdpi.comresearchgate.netscienceopen.comresearchgate.net Researchers have employed various DFT functionals, such as B3LYP, HSEH1PBE, wB97XD, M062X, and CAM-B3LYP, often in conjunction with basis sets like 6-31G(d), 6-311G(d), and their polarized and diffuse variants, to describe the electronic distribution accurately. nih.govfishersci.fimims.comfishersci.noresearchgate.netnih.govpnas.orgmims.commdpi.comscienceopen.comresearchgate.net

Key ground state properties investigated using DFT include the calculation of HOMO-LUMO gaps, which provide insights into electronic excitation and reactivity. nih.govfishersci.fifishersci.noresearchgate.netmims.comscienceopen.com DFT has also been used to determine charge distributions and analyze the nature of bonding within the adamantane cage and its derivatives. For instance, partial charges on carbon and hydrogen atoms in adamantane have been calculated using DFT. mdpi.compnas.org

Furthermore, DFT has been instrumental in studying the interactions of amantadine with various nanomaterials, such as fullerenes and boron nitride nanosheets. nih.govfishersci.fimims.comfishersci.noresearchgate.netnih.govmims.comresearchgate.net These studies utilize DFT to calculate adsorption energies, providing quantitative measures of the strength of interaction between amantadine and the material surface. Changes in the electronic properties of the nanomaterials upon amantadine adsorption, such as alterations in the band gap, have also been investigated using DFT, suggesting potential applications in sensing. nih.govfishersci.fifishersci.noresearchgate.netmims.com

DFT studies on boron-substituted adamantane isomers have explored how chemical modifications affect electronic properties, revealing transitions in electronic behavior with increasing boron substitution. pnas.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, providing insights into conformational landscapes, dynamic processes, and interactions in various environments, including biological membranes and solutions.

MD simulations have been extensively applied to investigate the dynamic behavior and conformational changes of amantadine, particularly in the context of its interaction with the influenza A M2 ion channel. nih.govnih.govwikipedia.orgnih.govwikipedia.orgmims.comidrblab.netresearchgate.net These simulations have helped elucidate how amantadine binds to the M2 channel, its preferred position and orientation within the channel pore, and the stability of the bound complex. nih.govnih.govnih.govidrblab.netresearchgate.net

Studies have shown that the M2 channel exhibits conformational heterogeneity, and amantadine binding can influence this flexibility and dynamics. pnas.orgpnas.orgwikipedia.orgwikipedia.org MD simulations have revealed subtle conformational changes in the M2 protein induced by amantadine binding, particularly at specific residues within the channel. pnas.orgpnas.orgwikipedia.org Analysis of simulation trajectories can provide information on the motion of the protein and the bound ligand, including changes in motional rates and reductions in conformational heterogeneity upon binding. pnas.orgpnas.orgwikipedia.org

Steered molecular dynamics simulations have been utilized to quantify the forces involved in the interaction of amantadine derivatives with the M2 channel and to calculate binding free energies. mims.com These studies are particularly valuable for understanding the molecular basis of drug resistance in M2 channel mutants. mims.comresearchgate.net

MD simulations have also been employed to study the interaction of amantadine with lipid bilayers, providing details on its partitioning into the membrane and its orientation within the lipid environment. uni.lunih.gov These simulations can also explore the protonation state of amantadine within the membrane, which is influenced by the local environment and affects its binding behavior. nih.govuni.lunih.gov

Furthermore, MD simulations of related systems, such as the transport of ammonia (B1221849) and methylamine (B109427) through protein channels, offer insights into the general mechanisms of transport for molecules containing an amine group, which can be relevant to understanding the dynamic behavior of amantadine. wikipedia.orgnih.gov

Force Field Development and Validation for Amantanium and Related Structures

Accurate force fields are fundamental for performing reliable classical MD simulations of molecular systems. A force field consists of a set of parameters that describe the potential energy of a system as a function of the atomic coordinates, including terms for bond stretching, angle bending, dihedral torsion, and non-bonded interactions (van der Waals and electrostatic forces).

For simulations involving amantadine and related adamantane structures, force field parameters are often derived from existing general force fields, such as the CHARMM general force field (CGenFF), using parameters developed for similar functional groups and hydrocarbon cages like adamantane. nih.govnih.gov

The development and validation of force fields for adamantane and its derivatives involve comparing simulation results with experimental data or with results from more accurate quantum chemical calculations. This validation process ensures that the force field can accurately reproduce the structural, dynamic, and interaction properties of the molecules. Studies on adamantane clusters, for example, have compared interaction energies calculated using atomistic force fields with those obtained from electronic structure methods to assess the accuracy of the force field parameters for describing intermolecular interactions. mdpi.compnas.org

Specific force fields like OPLS_2005 and OPLS4 have been utilized in molecular docking and dynamics studies involving amantadine derivatives, highlighting the reliance on established force fields for simulating these systems. fishersci.atmims.com

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analysis

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are computational approaches used to find correlations between the structural and physicochemical properties of compounds and their biological activities or other properties. These models can then be used to predict the activity or properties of new or untested compounds, guiding the design and selection of potential candidates.

QSAR/QSPR studies have been applied to amantadine derivatives, particularly in the context of their antiviral activity against influenza A virus. researchgate.netresearchgate.netwikipedia.orgguidetopharmacology.orgrsc.orgmdpi.comtandfonline.com These studies aim to identify the key molecular features that influence the activity of these compounds.

Various cheminformatics methods are employed in QSAR/QSPR modeling of amantadine derivatives, including the calculation of molecular descriptors that encode information about the compounds' structure, electronic properties, and topology. Statistical methods such as multiple linear regression (MLR), principal component regression (PCR), partial least squares (PLS), and techniques like simplex representation of molecular structure (SiRMS) and Comparative Molecular Field Analysis (CoMFA) are used to build predictive models. researchgate.netwikipedia.orgguidetopharmacology.orgrsc.orgtandfonline.comnih.gov Genetic algorithms are sometimes incorporated for variable selection to identify the most relevant descriptors for the model. nih.gov

QSAR analysis of adamantane derivatives has revealed that the nature of substituents, such as amino acid residues attached to the adamantane core, significantly impacts their antiviral activity. researchgate.netwikipedia.orgguidetopharmacology.orgrsc.org These studies provide structure-activity relationships that can inform the design of new derivatives with improved efficacy. For example, QSAR models have been developed to predict the antiviral activity and cytotoxicity of amantadine and rimantadine (B1662185) derivatives. researchgate.netwikipedia.orgguidetopharmacology.orgrsc.org

While QSAR focuses on biological activity, QSPR aims to predict other properties, such as physicochemical properties. Both approaches contribute to a better understanding of the relationship between chemical structure and observed behavior, facilitating the rational design of this compound-based systems with desired characteristics. guidetopharmacology.orgacs.org

Computational Studies of Intermolecular Interactions and Self-Assembly Mechanisms

Computational methods are essential for understanding the non-covalent forces that govern interactions between molecules, which are crucial for processes like molecular recognition, binding to biological targets, crystal packing, and self-assembly.

Computational studies have investigated the intermolecular interactions involving amantadine and related adamantane structures in various environments. This includes interactions with biological macromolecules like the influenza M2 ion channel, where hydrogen bonding and hydrophobic interactions play significant roles in binding. nih.govnih.govnih.govnih.govmims.comidrblab.net Docking studies and MD simulations are commonly used to model these interactions and estimate binding affinities. nih.govnih.govnih.govnih.govmims.comidrblab.netfishersci.at

Interactions with nanomaterials, such as fullerenes and boron nitride nanosheets, have also been studied computationally to assess their potential as drug delivery vehicles or sensing platforms. nih.govfishersci.fimims.comfishersci.noresearchgate.netnih.govmims.comresearchgate.net DFT and Quantum Theory of Atoms in Molecules (QTAIM) have been used to analyze the nature and strength of the interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. nih.govmims.commdpi.comamericanelements.com Adsorption energies calculated by DFT provide a quantitative measure of the interaction strength. nih.govfishersci.fimims.comfishersci.noresearchgate.netmims.comresearchgate.net

Computational studies have also explored intermolecular interactions in the solid state, analyzing crystal packing and identifying the types of non-covalent bonds responsible for stabilizing the crystal structure. researchgate.netmdpi.comacs.orgamericanelements.com Methods like Hirshfeld surface analysis, 2D-fingerprint plots, and PIXEL energy calculations, combined with DFT and QTAIM, are used to characterize and quantify these interactions, such as N–H···S, N–H···O, C–H···S, C–H···O, H–H bonding, and C–H···π interactions. researchgate.netmdpi.comacs.orgamericanelements.com Hydrogen bonding is often found to be a dominant interaction in the formation of co-crystals involving adamantane derivatives. researchgate.netresearchgate.net

Computational methods have also provided insights into the self-assembly mechanisms of adamantane derivatives. MD simulations and DFT calculations have been used to study the self-assembly and phase transition behavior of lower diamondoid molecules and their derivatives, including amantadine, rimantadine, and memantine. scienceopen.com These studies show that while amantadine and its amino derivatives self-assemble, they may not form the same ordered crystalline structures as unsubstituted adamantane, potentially due to the influence of hydrogen bonding and other polar interactions. scienceopen.com

Computational studies of intermolecular interactions and self-assembly mechanisms are crucial for understanding the physical and chemical behavior of this compound systems in various environments and for designing new materials and formulations based on these compounds.

Data Table Examples:

While detailed data tables for "this compound" specifically were not prevalent in the search results, examples of data from computational studies on related compounds can illustrate the type of findings in this field.

Table 1: Adsorption Energies of Amantadine on Doped Aluminum Nitride Nanosheets (DFT)

| Nanosheet Type | Adsorption Energy (kcal/mol) | Citation |

| Pristine AlN | -17.22 | researchgate.net |

| Si-doped AlN | -19.06 | researchgate.net |

| Ga-doped AlN | -28.98 | researchgate.net |

| C-doped AlN | -20.36 | researchgate.net |

Note: This table presents adsorption energies calculated using DFT, indicating the strength of interaction between amantadine and different nanosheet surfaces. More negative values correspond to stronger adsorption.

Table 2: HOMO-LUMO Gap Changes of Boron Nitride Nanosheets upon Amantadine Adsorption (DFT)

| Nanosheet Type | % Change in Band Gap | Citation |

| Pristine BN | -1.81 | researchgate.net |

| Si-doped BN | -10.59 | researchgate.net |

| Ga-doped BN | -20.74 | researchgate.net |

| C-doped BN | -2.53 | researchgate.net |

Note: This table shows the percentage decrease in the electronic band gap of different boron nitride nanosheets upon adsorption of amantadine, calculated using DFT. A larger decrease suggests improved electrical conductivity, relevant for sensing applications.

Table 3: Selected Intermolecular Interaction Energies in an Adamantane Derivative Dimer (DFT/PIXEL)

| Interaction Type | Energy (kcal mol⁻¹) | Method | Citation |

| N–H···O | -32.2 to -4.9 | PIXEL/DFT | americanelements.com |

| C–H···S | - (within range) | PIXEL/DFT | americanelements.com |

| C–H···π | - (within range) | PIXEL/DFT | americanelements.com |

Note: This table provides examples of calculated intermolecular interaction energies for different types of interactions observed in a dimer of an adamantane derivative. The range indicates variations depending on the specific molecular environment within the dimer.

Intermolecular Interactions and Self Assembly Research of Amantanium Derived Systems

Supramolecular Chemistry and Non-Covalent Interactions

The supramolecular chemistry of systems involving Amantanium (CID 168907) is dictated by a combination of non-covalent interactions. Based on its chemical structure, key interactions are expected to include hydrophobic effects, electrostatic interactions, and potentially various weaker forces like van der Waals interactions and C-H...X interactions.

The presence of the long decyl chain and the bulky adamantane (B196018) group contributes significantly to hydrophobic interactions in aqueous environments. These interactions are a primary driving force for the self-assembly of surfactant molecules, leading to the sequestration of hydrophobic regions away from water weebly.comuclan.ac.ukresearchgate.net.

The quaternary ammonium (B1175870) group in this compound carries a permanent positive charge nih.govontosight.ai. This introduces strong electrostatic interactions, which can occur with counterions present in the solution or with negatively charged surfaces or molecules. These interactions play a crucial role in determining the solubility, aggregation behavior, and adsorption properties of the compound.

While the provided search results primarily detail intermolecular interactions in crystalline amantadinium salts (which involve the protonated amantadine (B194251) cation, distinct from this compound CID 168907) researchgate.netrsc.orgrsc.orgresearchgate.netnauka.gov.plresearchgate.net, the types of interactions observed in these related systems offer insight into the potential interactions involving the adamantane and ammonium functionalities present in this compound. Studies on amantadinium salts have utilized theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis to characterize hydrogen bonds (e.g., N-H...O), C-H...X interactions, and π-π stacking in the solid state researchgate.netrsc.orgrsc.orgresearchgate.netnauka.gov.plresearchgate.net. While this compound (CID 168907) is a quaternary ammonium salt and lacks the N-H proton for typical hydrogen bonding involving the ammonium group, other C-H...X interactions and van der Waals forces involving the adamantane and decyl chain would be relevant in its self-assemblies.

The interplay between these forces – the attractive hydrophobic effect driving aggregation and the repulsive electrostatic interactions between the charged headgroups (or attractive interactions with counterions) – is critical in determining the specific supramolecular structures formed by this compound in solution.

Research on the Formation of Organized Assemblies

Given its surfactant nature, this compound (CID 168907) is expected to form organized assemblies in polar solvents, particularly water, above a certain concentration known as the critical micelle concentration (CMC) weebly.commhmedical.comslideshare.net. These assemblies can include micelles, vesicles, or bilayers, depending on the molecular structure, concentration, temperature, and the presence of other components uclan.ac.ukresearchgate.net.

Micelles are typically spherical aggregates where the hydrophobic tails are oriented towards the interior, shielded from the solvent, while the hydrophilic headgroups are exposed to the solvent weebly.comresearchgate.net. Vesicles and bilayers involve the arrangement of molecules into a bilayer structure, often forming spherical vesicles enclosing an aqueous core uclan.ac.ukresearchgate.netvanderbilt.edu. The specific morphology adopted is influenced by the packing parameter of the surfactant molecule, which is related to the relative sizes of the headgroup and tail.

The PubChem entry and another source explicitly mention this compound's surfactant properties and its potential utility in drug delivery, which often relies on the formation of micelles or vesicles to encapsulate and transport drug molecules nih.govontosight.ai. While detailed research specifically demonstrating the formation of micelles, vesicles, or bilayers by this compound (CID 168907) was not extensively detailed in the provided search snippets, its structural characteristics strongly suggest this capability. Research on other adamantane derivatives, such as their inclusion complexes with cucurbit[n]urils, highlights the ability of the adamantane core to participate in host-guest recognition, which can be a component of supramolecular assembly nih.gov.

Interfacial Phenomena and Surface Adsorption Studies

Surfactant molecules like this compound (CID 168907) have a strong propensity to adsorb at interfaces, such as the air-water interface or the interface between two immiscible liquids or a liquid and a solid surface weebly.commhmedical.comslideshare.netdaffodilvarsity.edu.bduomustansiriyah.edu.iqkkwagh.edu.innumberanalytics.compharmdbm.comresearchgate.net. This adsorption occurs because positioning the amphiphilic molecule at the interface allows the hydrophobic portion to escape the unfavorable contact with the polar phase while the hydrophilic headgroup remains in the polar phase, thereby lowering the interfacial tension weebly.comuomustansiriyah.edu.iqpharmdbm.com.

The adsorption behavior of this compound at various interfaces would be influenced by the balance of hydrophobic and electrostatic interactions. At a liquid-air interface, the molecules would likely orient with the decyl chain and adamantane group pointing towards the air and the charged ammonium group in the water. At a solid-liquid interface, the adsorption would depend on the nature of the solid surface (e.g., its charge and hydrophobicity) and the solution conditions weebly.comuomustansiriyah.edu.iqkkwagh.edu.in.

Studies on interfacial phenomena involving this compound would be crucial for understanding its behavior in various applications, including its potential use in formulations, coatings, or as a modifier of surface properties ontosight.ai. While the provided snippets discuss the general principles of adsorption and interfacial tension weebly.commhmedical.comslideshare.netdaffodilvarsity.edu.bduomustansiriyah.edu.iqkkwagh.edu.innumberanalytics.compharmdbm.comresearchgate.net, specific research detailing the surface adsorption studies of this compound (CID 168907) was not prominently featured.

Self-Assembly Kinetics and Thermodynamic Studies

The self-assembly of surfactant molecules into organized structures is a dynamic process that can be characterized by its kinetics and thermodynamics. The thermodynamics of self-assembly describe the equilibrium state of the system, including the CMC, the size and shape of the aggregates, and the partitioning of molecules between the assembled phase and the bulk solution. This process is typically driven by a decrease in the Gibbs free energy of the system, primarily due to the favorable hydrophobic effect and other non-covalent interactions uclan.ac.ukresearchgate.net.

The kinetics of self-assembly involve the rates at which molecules associate to form aggregates and the rates at which these aggregates grow or rearrange. These processes can be influenced by factors such as concentration, temperature, ionic strength, and the presence of additives. Techniques like stopped-flow methods, dynamic light scattering, and fluorescence spectroscopy are commonly used to study the kinetics of micellization and other self-assembly processes. Isothermal Titration Calorimetry (ITC) can provide thermodynamic parameters related to the assembly process nih.gov.

Advanced Materials Science Research Involving Amantanium and Its Derivatives

Surface Modification and Coating Technologies (e.g., for biocompatible surfaces or functionalized interfaces)

Amantanium bromide's primary identified application as an antiseptic/disinfectant points towards its inherent surface activity and its ability to interact with biological interfaces biosynth.comnih.govambeed.com. Quaternary ammonium (B1175870) compounds are frequently employed in surface modification and coating technologies to impart antimicrobial properties or alter surface characteristics like wettability and charge. A patent mentions the inclusion of this compound bromide in films for skin patches, indicating its potential for integration into coating-like structures for functional purposes. This aligns with the use of quaternary ammonium compounds to create functionalized interfaces, potentially for biocompatible surfaces where antimicrobial activity is desired.

Research on Smart Materials and Responsive Systems incorporating this compound-based units

No specific research detailing the incorporation of this compound-based units into smart materials or responsive systems was found in the provided search results. While quaternary ammonium compounds can be part of stimuli-responsive polymers or gels due to their charge and potential for environmental interactions (e.g., pH or ion concentration changes), there is no specific information available on this compound being used in this context.

Chemical Reactivity and Mechanistic Organic Chemistry Studies of Amantanium

Reaction Kinetics and Thermodynamic Analyses of Amantanium Transformation

Studies into the reaction kinetics and thermodynamics of this compound transformations would typically involve quantifying the rates at which this compound undergoes chemical reactions and the associated energy changes. For a compound like this compound, key transformations would likely include hydrolysis of the ester linkage or potential degradation reactions involving the quaternary ammonium (B1175870) center or the adamantane (B196018) structure.

While general principles of ester hydrolysis kinetics and quaternary ammonium salt stability thermodynamics are well-established nih.govwikipedia.orgyoutube.com, specific kinetic and thermodynamic data for this compound transformations are not extensively detailed in the provided search results. Research findings in this area would ideally include experimental data, such as changes in concentration of this compound and its products over time under controlled conditions, allowing for the calculation of kinetic parameters.

For instance, a hypothetical kinetic study on the hydrolysis of this compound's ester group might yield data presented in a table like this:

| Temperature (°C) | pH | Observed Rate Constant (k_obs, h⁻¹) |

| 25 | 7.0 | 1.5 x 10⁻³ |

| 25 | 9.0 | 8.2 x 10⁻² |

| 50 | 7.0 | 9.1 x 10⁻³ |

Such data would allow for the determination of activation energy for the hydrolysis process. Similarly, thermodynamic studies could involve measuring the equilibrium concentrations of reactants and products at different temperatures to determine equilibrium constants and thermodynamic parameters like ΔH° and ΔS°.

The stability of quaternary ammonium salts, including those structurally related to this compound, is generally high, particularly in neutral or acidic conditions wikipedia.org. However, they can undergo degradation under harsh conditions, such as strong bases or high temperatures wikipedia.org. Kinetic studies in these conditions would provide valuable data on the rate of such degradation.

Elucidation of Reaction Mechanisms (e.g., Ester Hydrolysis, Quaternary Amine Stability, Adamantane-Related Reactions)

Elucidating the reaction mechanisms provides a step-by-step description of how a chemical transformation occurs, including the intermediates and transition states involved. For this compound, key mechanistic studies would focus on the reactivity of its distinct functional groups: the ester, the quaternary ammonium center, and the adamantane cage.

Ester Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that breaks the ester bond. This process can be catalyzed by acids or bases youtube.comglpbio.com. Under acidic conditions, the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, hydroxide (B78521) ions act as strong nucleophiles, attacking the carbonyl carbon directly. The mechanism typically involves a tetrahedral intermediate youtube.com. The hydrolysis of this compound would yield 1-adamantanecarboxylic acid and a choline-like quaternary ammonium alcohol.

Quaternary Amine Stability: Quaternary ammonium cations are generally stable due to the absence of a proton on the nitrogen that can be abstracted to form a neutral amine wikipedia.org. However, they can undergo degradation reactions under specific conditions. A notable reaction is Hofmann elimination, which occurs under strong basic conditions and high temperatures, leading to the formation of an alkene, a tertiary amine, and water. This requires a β-hydrogen relative to the quaternary nitrogen. In the case of this compound, potential Hofmann elimination could involve the ethyl chain linking the quaternary nitrogen to the ester, or the decyl chain. Another potential degradation pathway for quaternary ammonium salts involves nucleophilic attack at a carbon attached to the nitrogen, leading to dealkylation wikipedia.org.

Mechanistic studies would employ techniques like kinetic isotope effects, substituent effects, and identification of intermediates to propose and confirm reaction pathways. For this compound, understanding the interplay between the hydrolysis of the ester and the stability of the quaternary ammonium center is particularly important, as these two functionalities are linked.

Studies on Chemical Stability under Various Environmental Conditions (e.g., pH, Temperature, Light)

The chemical stability of this compound under different environmental conditions is critical for its handling, storage, and potential applications. Factors such as pH, temperature, and light exposure can significantly influence the rate of degradation reactions.

pH: The ester group in this compound is susceptible to hydrolysis, which is highly dependent on pH. Acidic and basic conditions accelerate ester hydrolysis compared to neutral pH youtube.com. Therefore, this compound is expected to be less stable in highly acidic or alkaline solutions. The quaternary ammonium center is generally stable across a wide pH range but can be prone to degradation in strongly basic conditions at elevated temperatures wikipedia.org.

Temperature: Temperature is a major factor affecting reaction rates; higher temperatures generally lead to faster degradation slideshare.netnih.gov. Stability studies at various temperatures provide data on the shelf-life and appropriate storage conditions for this compound. Accelerated stability testing at elevated temperatures can be used to predict stability at lower temperatures.

Light: Some chemical compounds are sensitive to light, undergoing photodegradation. Studies on the photostability of this compound would involve exposing the compound to different light sources (e.g., UV, visible light) and monitoring its degradation over time. The presence of certain functional groups or impurities can sensitize a molecule to photodegradation.

Research findings on the stability of this compound could be summarized in tables showing the percentage of remaining intact compound or the formation of degradation products over time under different conditions.

| Condition | Time Point | % this compound Remaining | Major Degradation Product(s) |

| pH 2.0, 25°C, Dark | 1 week | 95 | Adamantanecarboxylic acid, Quaternary ammonium alcohol |

| pH 7.0, 25°C, Dark | 1 week | >99 | Not significant |

| pH 10.0, 25°C, Dark | 1 week | 88 | Adamantanecarboxylic acid, Quaternary ammonium alcohol |

| pH 7.0, 60°C, Dark | 1 week | 90 | Adamantanecarboxylic acid, Quaternary ammonium alcohol |

| pH 7.0, 25°C, UV Light (simulated) | 1 week | 98 | Minor photoproducts |

Note: The data in this table is illustrative and not based on specific experimental results found in the provided snippets for this compound.

Such studies would help determine optimal storage conditions to maximize the stability and shelf-life of this compound.

Degradation Pathways and By-product Formation Research

Identifying the degradation pathways and the resulting by-products is essential for understanding the fate of this compound in different environments and for quality control purposes. Based on its structure, the primary degradation pathway is likely the hydrolysis of the ester linkage.

Hydrolysis: As discussed in Section 8.2, hydrolysis of the ester would yield 1-adamantanecarboxylic acid and the quaternary ammonium alcohol derived from the choline-like moiety. This is a significant potential degradation route, particularly in the presence of water, acids, or bases youtube.comgoogle.comjustia.com.

Quaternary Ammonium Degradation: While generally stable, the quaternary ammonium center could potentially undergo degradation under harsh conditions, leading to the formation of tertiary amines and other products wikipedia.org. Hofmann elimination, if applicable, would yield an alkene, a tertiary amine, and water. Nucleophilic attack could lead to dealkylation.

Adamantane Degradation: The adamantane core is relatively resistant to degradation under typical conditions. However, under extreme oxidative conditions, the adamantane structure could potentially be oxidized, particularly at the tertiary bridgehead carbons google.comgoogle.com.

Research in this area would involve using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to separate, identify, and quantify degradation products formed under various stress conditions (e.g., elevated temperature, extreme pH, light exposure) researchgate.net.

Identifying the specific by-products formed provides crucial information for assessing the purity of this compound samples and for understanding its behavior in complex matrices. For example, the presence and quantity of 1-adamantanecarboxylic acid and the corresponding quaternary ammonium alcohol would be key indicators of ester hydrolysis.

Detailed research findings in this area might include chromatograms showing the separation of this compound from its degradation products, mass spectra confirming the identity of the by-products, and quantitative data on the yield of each degradation product under different conditions.

| Degradation Condition | Major By-product 1 | Major By-product 2 | Minor By-product(s) |

| Acidic Hydrolysis | 1-Adamantanecarboxylic acid | Decyldimethyl(2-hydroxyethyl)ammonium | - |

| Basic Hydrolysis | 1-Adamantanecarboxylic acid | Decyldimethyl(2-hydroxyethyl)ammonium | - |

| High Temperature | (Potential Hofmann products) | (Potential dealkylation products) | - |

Note: The data in this table is illustrative based on predicted degradation pathways and not on specific experimental results found in the provided snippets for this compound.

Research into degradation pathways also informs the development of appropriate analytical methods for monitoring the stability and purity of this compound.

Future Directions in Amantanium Chemical Research

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly transforming chemical discovery and development by accelerating processes and enabling the exploration of vast chemical spaces. mdpi.comunit8.commednexus.orgnih.govresearchgate.net AI and ML algorithms excel at identifying patterns in large datasets, which is crucial in chemistry where the number of possible molecular combinations is immense. unit8.com These technologies can be applied at various stages, including drug design, synthesis planning, compound screening, and property prediction. mednexus.orgnih.gov Deep learning methods, particularly artificial neural networks, can automatically extract features from input data and identify non-linear relationships, augmenting traditional ML techniques that rely on human-defined molecular descriptors. mdpi.com

Exploration of Novel Bio-inspired Synthetic Routes and Biocatalysis for Amantanium Production

Bio-inspired synthesis and biocatalysis offer promising avenues for developing more sustainable and efficient methods for chemical production. Enzymes, with their high activity and specificity under mild conditions, are attractive catalysts for chemical transformations. rsc.orgrsc.org Bio-inspired approaches aim to mimic natural biological processes and enzymatic mechanisms to achieve desired chemical syntheses. mdpi.comunits.it Nanobiocatalysis, which integrates nanotechnology and enzymatic catalysis, is an emerging area focused on designing biocatalytic systems with improved stability and usability outside their natural environments. rsc.orgnih.gov

Applying bio-inspired synthetic routes and biocatalysis to this compound production could lead to greener and potentially more cost-effective manufacturing processes. Given this compound's potential applications in biotechnology and medicine, utilizing biological systems or enzyme-catalyzed reactions for its synthesis or the synthesis of its key precursors aligns with the growing demand for sustainable chemical manufacturing. units.it Researchers could explore using enzymes or enzyme cascades to catalyze specific steps in the synthesis of the adamantane (B196018) core, the ester linkage, or the quaternary ammonium (B1175870) head group of this compound. rsc.org Furthermore, bio-inspired approaches could inform the design of novel catalysts that mimic the efficiency and selectivity of biological systems for this compound synthesis.

Advanced Multiscale Modeling and Hybrid Simulation Techniques for Complex this compound Systems

Multiscale modeling and simulation are essential for understanding phenomena that span disparate spatial and temporal scales, which is often the case in chemical and biological systems. tum.desiam.orgsogang.ac.kr These techniques merge models and methods from different scales (e.g., atomistic, mesoscopic, macroscopic) to provide a more comprehensive understanding of a system's behavior. tum.de Advanced multiscale modeling approaches are incorporating machine learning techniques to enhance computational efficiency and accuracy. tum.de Hybrid simulation techniques, such as coupling finite element methods with neural operators, are being developed to balance computational cost and accuracy, particularly for complex and dynamical systems. arxiv.org

For this compound, multiscale modeling and hybrid simulation techniques can be employed to study its interactions with complex biological environments, such as cell membranes or drug delivery systems. ontosight.ai Atomistic simulations could provide insights into the precise molecular interactions between this compound and lipid bilayers, while mesoscopic or macroscopic models could simulate the compound's diffusion or distribution within a larger system. Hybrid approaches could allow for detailed simulations of this compound at interfaces while efficiently modeling the surrounding bulk environment. arxiv.org These simulations could help predict this compound's behavior in various formulations, its permeability across biological barriers, and its potential mechanisms of action, complementing experimental studies. sogang.ac.kr

Interdisciplinary Research Synergies within Chemical Biology and Physical Chemistry to Elucidate Fundamental Interactions

Interdisciplinary research at the intersection of chemical biology and physical chemistry is crucial for understanding the fundamental interactions of chemical compounds within biological contexts. Chemical biology employs chemical tools and approaches to study biological processes, while physical chemistry provides the theoretical and experimental frameworks to understand the physical principles underlying chemical and biological phenomena. tamu.edubrown.eduunige.chnih.gov Research in these areas involves studying molecular interactions, reaction dynamics, spectroscopy, and computational chemistry. brown.eduuni-bayreuth.de

Investigating this compound through the lens of chemical biology and physical chemistry can provide deeper insights into its fundamental properties and biological activities. Chemical biology approaches could involve synthesizing modified this compound probes to identify and characterize its binding partners or targets within biological systems. nih.gov Physical chemistry techniques, such as advanced spectroscopy or computational chemistry, could be used to study the conformation of this compound in different environments, its aggregation behavior, and the thermodynamics and kinetics of its interactions with biomolecules. brown.eduuni-bayreuth.de Synergistic research combining these disciplines would be invaluable for elucidating the molecular mechanisms behind this compound's potential antimicrobial or drug delivery properties, guiding the rational design of improved analogs. rsc.org

Q & A

Q. How can researchers design initial experiments to characterize Amantanium’s physicochemical properties?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, FT-IR) to confirm molecular structure and purity. Pair this with thermal analysis (DSC/TGA) to assess stability under varying conditions. Include control samples (e.g., known analogs) for comparative validation. For crystallographic data, use XRD to resolve polymorphism or hydration states. Ensure reproducibility by documenting solvent systems, temperature gradients, and instrumentation parameters in detail .

Q. What protocols ensure high-purity synthesis of this compound in academic settings?

Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, catalyst loading) via iterative fractional factorial designs. Validate purity using HPLC with UV/Vis detection and mass spectrometry. Implement column chromatography for post-synthesis purification, and cross-check results with independent analytical labs to minimize batch variability. Publish detailed synthetic pathways, including side products, to aid peer validation .

Q. Which analytical techniques are optimal for assessing this compound’s stability under physiological conditions?

Methodological Answer: Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and monitor degradation via LC-MS/MS over time. Compare accelerated stability studies (e.g., elevated temperatures) with real-time data to predict shelf-life. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation pathways. Include error margins for instrument sensitivity and environmental fluctuations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, dosing regimens). Replicate conflicting experiments under standardized conditions, using blinded controls and orthogonal assays (e.g., fluorescence-based vs. luminescence readouts). Apply statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability sources. Publish raw datasets to enable third-party reanalysis .

Q. What computational strategies are effective for modeling this compound’s target interactions?

Methodological Answer: Employ molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities against hypothesized targets. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over time. Cross-reference with experimental data (e.g., SPR binding kinetics) to refine force fields. Address discrepancies by adjusting solvation models or protonation states in simulations .

Q. How should researchers design dose-response studies to minimize off-target effects in in vivo models?

Methodological Answer: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish therapeutic windows. Incorporate toxicity endpoints (e.g., histopathology, serum biomarkers) alongside efficacy metrics. Apply isobolographic analysis for combination therapies to identify synergistic or antagonistic interactions. Ensure animal cohorts are powered to detect subtle effects (power ≥0.8) .

Q. What methodologies are recommended for elucidating this compound’s mechanism of action in complex biological systems?

Methodological Answer: Combine CRISPR-based gene knockout screens with proteomic profiling (e.g., TMT mass spectrometry) to identify critical pathways. Validate hypotheses using siRNA knockdowns in in vitro models. For in vivo relevance, employ tissue-specific conditional knockout mice. Use pathway enrichment analysis (e.g., GO, KEGG) to prioritize targets .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in this compound studies when sharing data?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo, Figshare). Include metadata on experimental conditions (e.g., humidity, equipment calibration dates). For computational studies, share code via GitHub with version control and containerized environments (Docker). Use standardized file formats (e.g., .mzML for mass spectrometry) .

Q. What frameworks are effective for handling unexpected or null results in this compound research?

Methodological Answer: Pre-register hypotheses and analysis plans on platforms like Open Science Framework. For null results, conduct equivalence testing to distinguish true negatives from underpowered studies. Use sensitivity analyses to assess robustness to outliers. Publish negative findings in dedicated journals (e.g., Journal of Negative Results) to mitigate publication bias .

Ethical & Collaborative Considerations

Q. How should interdisciplinary teams coordinate to study this compound’s multifunctional properties?

Methodological Answer: Establish shared protocols via cloud-based tools (e.g., LabArchives) for real-time updates. Hold cross-disciplinary workshops to align terminology (e.g., defining "bioactivity" across chemistry and biology). Use project management frameworks (e.g., Agile for iterative milestones) to track progress. Publish joint authorship guidelines to credit contributions transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.